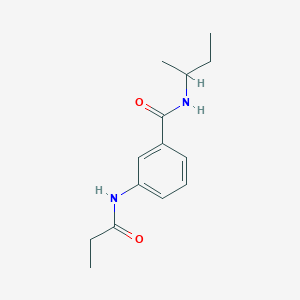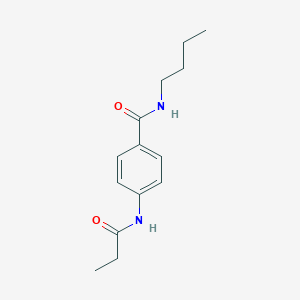![molecular formula C16H17N3O2 B267563 N-{4-[(anilinocarbonyl)amino]phenyl}propanamide](/img/structure/B267563.png)
N-{4-[(anilinocarbonyl)amino]phenyl}propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[(anilinocarbonyl)amino]phenyl}propanamide, also known as N-(4-(carbamoylanilino)phenyl)propanamide or CB30865, is a small molecule inhibitor that has been studied for its potential therapeutic applications in cancer treatment.
Mécanisme D'action
CB30865 inhibits the activity of the enzyme dipeptidyl peptidase IV (DPP-IV), which is involved in the regulation of immune responses and cancer cell growth. By inhibiting DPP-IV, CB30865 can enhance the immune response against cancer cells and inhibit their growth.
Biochemical and Physiological Effects:
CB30865 has been shown to have anti-cancer effects in vitro and in vivo. It has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit their proliferation. CB30865 has also been shown to enhance the immune response against cancer cells by increasing the activity of natural killer cells and T cells.
Avantages Et Limitations Des Expériences En Laboratoire
CB30865 has several advantages for lab experiments, including its small molecular size and ease of synthesis. However, one limitation is that it may not be effective in all types of cancer cells, and further studies are needed to determine its efficacy in different cancer types.
Orientations Futures
There are several future directions for the study of CB30865. One direction is to investigate its potential as a combination therapy with other chemotherapeutic agents. Another direction is to study its efficacy in different types of cancer cells and in animal models. Additionally, further studies are needed to determine the optimal dosage and administration of CB30865 for maximum efficacy.
Méthodes De Synthèse
CB30865 can be synthesized by reacting 4-aminobenzoic acid with 4-nitrophenyl isocyanate to form 4-nitrophenyl N-{4-[(anilinocarbonyl)amino]phenyl}propanamide(4-aminobenzoyl)carbamate, which is then reduced with sodium dithionite to obtain CB30865. The synthesis method has been described in detail in a research article published by the Journal of Medicinal Chemistry.
Applications De Recherche Scientifique
CB30865 has been studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. CB30865 has also been shown to enhance the anti-cancer effects of other chemotherapeutic agents.
Propriétés
Nom du produit |
N-{4-[(anilinocarbonyl)amino]phenyl}propanamide |
|---|---|
Formule moléculaire |
C16H17N3O2 |
Poids moléculaire |
283.32 g/mol |
Nom IUPAC |
N-[4-(phenylcarbamoylamino)phenyl]propanamide |
InChI |
InChI=1S/C16H17N3O2/c1-2-15(20)17-13-8-10-14(11-9-13)19-16(21)18-12-6-4-3-5-7-12/h3-11H,2H2,1H3,(H,17,20)(H2,18,19,21) |
Clé InChI |
GMBITRIYMUNYKW-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2 |
SMILES canonique |
CCC(=O)NC1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[(acetylcarbamothioyl)amino]-N-methyl-N-phenylbenzamide](/img/structure/B267481.png)
![4-{[(isobutyrylamino)carbothioyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B267483.png)
![2-chloro-N-{[4-(pyrrolidin-1-ylcarbonyl)phenyl]carbamothioyl}benzamide](/img/structure/B267484.png)
![N-(2-methoxyethyl)-3-[(propanoylcarbamothioyl)amino]benzamide](/img/structure/B267485.png)
![4-fluoro-N-({4-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}carbamothioyl)benzamide](/img/structure/B267488.png)
![N-(butan-2-yl)-3-[(propanoylcarbamothioyl)amino]benzamide](/img/structure/B267493.png)
![5-[(acetylcarbamothioyl)amino]-2-chloro-N-cyclohexylbenzamide](/img/structure/B267494.png)
![4-{[(cyclohexylcarbonyl)carbamothioyl]amino}-N-(2-methoxyethyl)benzamide](/img/structure/B267496.png)
![3-{[(benzoylamino)carbothioyl]amino}-N,N-diethylbenzamide](/img/structure/B267498.png)
![N-(3-{[(2,2-dimethylpropanoyl)carbamothioyl]amino}phenyl)butanamide](/img/structure/B267499.png)

![3-methyl-N-{[4-(pyrrolidin-1-ylcarbonyl)phenyl]carbamothioyl}butanamide](/img/structure/B267502.png)
![N-[(4-methoxyphenyl)acetyl]-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea](/img/structure/B267503.png)